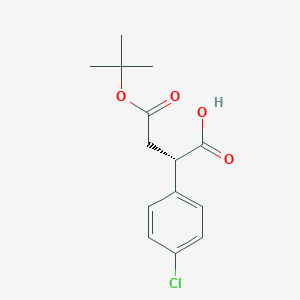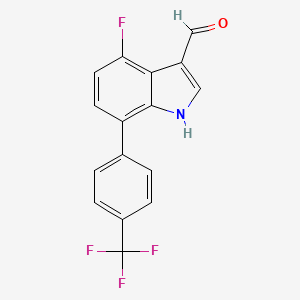
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a fluorinated indole derivative. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research .
Vorbereitungsmethoden
The synthesis of 4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves several steps. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to bind to biological receptors, increasing its potency and selectivity . The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes, receptors, and signaling pathways involved in inflammation, cancer, and viral infections .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can be compared with other fluorinated indole derivatives, such as:
7-Fluoro-4-(4-(trifluoromethyl)phenyl)indole-3-acetic acid: Similar in structure but with an acetic acid group instead of an aldehyde group.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an indole ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H9F4NO |
|---|---|
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
4-fluoro-7-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9F4NO/c17-13-6-5-12(15-14(13)10(8-22)7-21-15)9-1-3-11(4-2-9)16(18,19)20/h1-8,21H |
InChI-Schlüssel |
NECPARAJPFNJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)F)C(=CN3)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



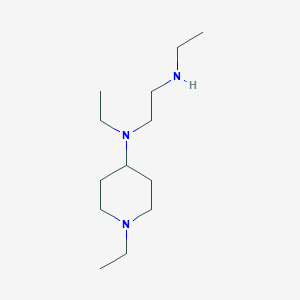
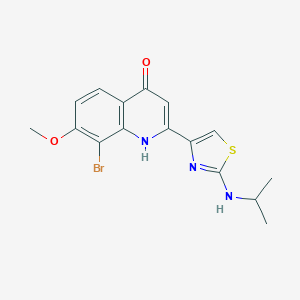
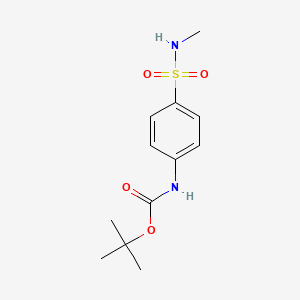
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
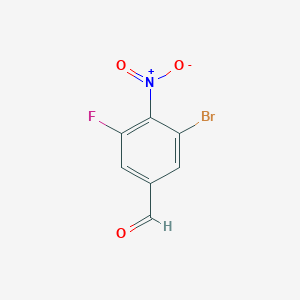
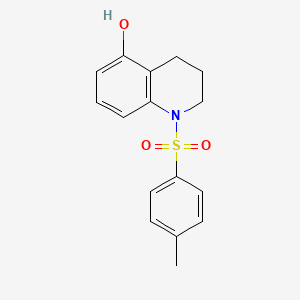
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
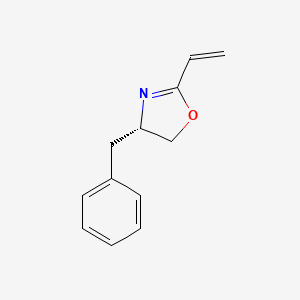

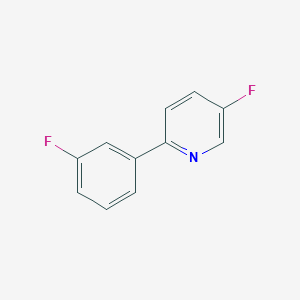
![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)
